2-Cyano-4-heptylphenyl acetate

Description

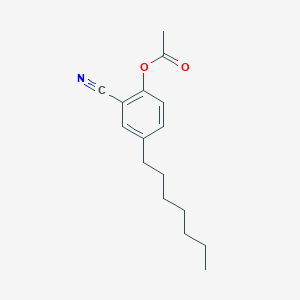

2-Cyano-4-heptylphenyl acetate is an organic ester characterized by a phenyl ring substituted with a cyano group (–CN) at the 2-position and a heptyl chain (–C₇H₁₅) at the 4-position, linked to an acetate ester group. The cyano group enhances polarity and reactivity, while the heptyl chain contributes to hydrophobicity, influencing solubility and interaction with other molecules.

Properties

CAS No. |

88134-03-6 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

(2-cyano-4-heptylphenyl) acetate |

InChI |

InChI=1S/C16H21NO2/c1-3-4-5-6-7-8-14-9-10-16(19-13(2)18)15(11-14)12-17/h9-11H,3-8H2,1-2H3 |

InChI Key |

YBPKYNVPSINWEO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=C(C=C1)OC(=O)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-heptylphenyl acetate can be achieved through several methods. One common approach involves the esterification of 2-Cyano-4-heptylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-heptylphenyl acetate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-Cyano-4-heptylphenol and acetic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting the cyano group to an amine.

Substitution: Nitration uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Hydrolysis: 2-Cyano-4-heptylphenol and acetic acid.

Reduction: 2-Amino-4-heptylphenyl acetate.

Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.

Scientific Research Applications

2-Cyano-4-heptylphenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-4-heptylphenyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key differences between 2-cyano-4-heptylphenyl acetate and related compounds:

Key Observations:

- Cyano vs.

- Heptyl Chain vs. Diphenyl Groups: The heptyl chain introduces flexibility and hydrophobicity, contrasting with the rigid, aromatic diphenyl structure of benzilic acid, which reduces solubility in nonpolar solvents .

- Ester vs. Salt Functionality: Unlike zinc acetate, which dissociates into ions in water (as shown in its aqueous RIXS spectra in ), the ester group in this compound is less polar, favoring stability in organic solvents .

Solubility and Electronic Properties

- This compound: Predicted to have low water solubility due to the heptyl chain but may dissolve in polar aprotic solvents (e.g., DMSO).

- Benzilic acid : Exhibits moderate water solubility (0.1–1 g/L) due to its carboxylic acid group, though hindered by aromatic rings .

- Zinc acetate : Highly water-soluble (43 g/100 mL at 20°C), with distinct electronic interactions in aqueous solutions, as evidenced by resonant inelastic X-ray scattering (RIXS) spectra highlighting zinc-oxygen coordination .

Research Findings and Limitations

While direct studies on this compound are scarce, extrapolations from analogous compounds suggest:

- Thermal Stability: Esters with cyano groups typically exhibit higher thermal stability than carboxylic acids like benzilic acid, which may degrade upon heating.

- Hydrolysis Sensitivity: The acetate ester in this compound is likely susceptible to alkaline hydrolysis, contrasting with the stability of zinc acetate in neutral aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.